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Compound of Interest

Compound Name: Isopropyl 3-aminobenzoate

Cat. No.: B183034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyl 3-aminobenzoate is a versatile aromatic compound that serves as a valuable

building block in organic synthesis. Its structure, featuring a reactive amino group and an ester

functionality on a benzene ring, allows for a variety of chemical transformations. This makes it a

key intermediate in the synthesis of more complex molecules, particularly in the development of

novel pharmaceuticals and other bioactive compounds.[1] The amino group at the meta-

position offers different electronic and steric properties compared to its ortho- and para-

isomers, influencing the reactivity and properties of its derivatives.

This document provides detailed application notes and experimental protocols for the use of

Isopropyl 3-aminobenzoate in several key organic reactions.

Physical and Chemical Properties
A summary of the key physical and chemical properties of Isopropyl 3-aminobenzoate is

provided in the table below.
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Property Value Reference

IUPAC Name propan-2-yl 3-aminobenzoate [1]

CAS Number 35005-25-5 [1]

Molecular Formula C₁₀H₁₃NO₂ [1]

Molecular Weight 179.22 g/mol [1]

Appearance
Not specified, likely a solid or

oil

Solubility

Likely soluble in common

organic solvents such as

methanol, ethanol, acetone,

and DMSO. Limited solubility

in water.

[1]

Synthesis of Isopropyl 3-aminobenzoate
The most common method for the synthesis of Isopropyl 3-aminobenzoate is the Fischer

esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.

Protocol 1: Fischer Esterification
Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3645665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645665/
https://www.benchchem.com/product/b183034?utm_src=pdf-body
https://www.benchchem.com/product/b183034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Products

3-Aminobenzoic Acid

Isopropanol H₂SO₄ (cat.), Reflux Isopropyl 3-aminobenzoate

Water+

+

Click to download full resolution via product page

Caption: Fischer Esterification of 3-Aminobenzoic Acid.

Materials:

3-Aminobenzoic acid

Isopropanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1.0

eq) in an excess of isopropanol (e.g., 5-10 eq).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred

solution.

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess isopropanol

under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with

saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography or distillation under reduced pressure to

obtain pure Isopropyl 3-aminobenzoate.

Parameter Condition Expected Yield

Reactant Ratio (Acid:Alcohol) 1:5 to 1:10 Varies

Catalyst Concentrated H₂SO₄ >80%

Temperature Reflux -

Reaction Time 4-8 hours -

Applications in Organic Synthesis
Isopropyl 3-aminobenzoate is a versatile intermediate for the synthesis of a variety of organic

compounds. The amino group can undergo reactions such as acylation, diazotization followed

by coupling or substitution, and can participate in the formation of heterocyclic rings.

N-Acylation Reactions
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The amino group of Isopropyl 3-aminobenzoate can be readily acylated to form the

corresponding amides. This is a common strategy to introduce new functional groups and build

more complex molecular architectures.

Reaction:

Reactants

Products

Isopropyl 3-aminobenzoate

Acetic Anhydride Pyridine, 0°C to rt Isopropyl 3-(acetylamino)benzoate

Acetic Acid+

+

Click to download full resolution via product page

Caption: N-Acetylation of Isopropyl 3-aminobenzoate.

Materials:

Isopropyl 3-aminobenzoate

Acetic anhydride

Pyridine (anhydrous)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

In a round-bottom flask, dissolve Isopropyl 3-aminobenzoate (1.0 eq) in anhydrous

pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress by TLC.

Upon completion, dilute the reaction mixture with an organic solvent (e.g., dichloromethane

or ethyl acetate).

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Recrystallize or purify by column chromatography to obtain Isopropyl 3-

(acetylamino)benzoate.

Parameter Condition Expected Yield

Acylating Agent Acetic Anhydride (1.1-1.2 eq) High

Base/Solvent Pyridine -

Temperature 0 °C to room temperature -

Reaction Time 2-4 hours -
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Diazotization and Azo Coupling Reactions
The amino group of Isopropyl 3-aminobenzoate can be converted to a diazonium salt, which

is a versatile intermediate for the synthesis of azo dyes. This reaction is typically carried out at

low temperatures in the presence of a nitrous acid source. The resulting diazonium salt can

then be coupled with an electron-rich aromatic compound.

Reaction Workflow:

Isopropyl 3-aminobenzoate

Diazotization
(NaNO₂, HCl, 0-5 °C)

Step 1

Isopropyl 3-(dizano)benzoate salt

Intermediate

Coupling Reaction
(Electron-rich aromatic, e.g., Phenol)

Step 2

Azo Dye Product

Final Product

Click to download full resolution via product page

Caption: Generalized workflow for azo dye synthesis.

Materials:

Isopropyl 3-aminobenzoate
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Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Electron-rich coupling component (e.g., phenol, resorcinol, N,N-dimethylaniline)

Sodium hydroxide (NaOH) solution

Sodium acetate

Procedure (Part A: Diazotization):

Dissolve Isopropyl 3-aminobenzoate (1.0 eq) in a mixture of hydrochloric acid and water.

Cool the solution to 0-5 °C in an ice-water bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping

the temperature below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Procedure (Part B: Azo Coupling):

In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous

sodium hydroxide solution.

Cool this solution to 0-5 °C.

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling

component with vigorous stirring.

Maintain the temperature at 0-5 °C and stir for 1-2 hours. A colored precipitate of the azo dye

should form.

Collect the solid product by filtration, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol).
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Parameter Condition Expected Outcome

Diazotization Temperature 0-5 °C Formation of diazonium salt

Coupling pH
Basic (for phenols), Acidic (for

anilines)
Formation of colored azo dye

Coupling Component
Electron-rich aromatic

compound

Determines the final color and

properties of the dye

Sandmeyer Reaction
The diazonium salt of Isopropyl 3-aminobenzoate can also undergo Sandmeyer reactions,

where the diazonium group is replaced by a variety of substituents, including halogens, cyano,

and hydroxyl groups, using a copper(I) salt catalyst.[2]

Reaction Workflow:
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Isopropyl 3-aminobenzoate

Diazotization
(NaNO₂, HBr, 0-5 °C)

Step 1

Isopropyl 3-(dizano)benzoate salt

Intermediate

Sandmeyer Reaction
(CuBr)

Step 2

Isopropyl 3-bromobenzoate

Final Product

Click to download full resolution via product page

Caption: Generalized workflow for Sandmeyer bromination.

Materials:

Isopropyl 3-aminobenzoate

Sodium nitrite (NaNO₂)

Hydrobromic acid (HBr) or Hydrochloric acid (HCl)

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

Procedure:
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Prepare the diazonium salt of Isopropyl 3-aminobenzoate as described in Protocol 3, Part

A, using the corresponding hydrohalic acid (HBr for bromination, HCl for chlorination).

In a separate flask, dissolve the copper(I) halide (e.g., CuBr) in the corresponding

concentrated hydrohalic acid (e.g., HBr) with gentle warming, then cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the cold copper(I) halide solution with stirring.

Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and

then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the

diazonium salt.

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl

ether or dichloromethane).

Wash the organic extract with water and then with a dilute sodium hydroxide solution to

remove any phenolic byproducts.

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under

reduced pressure.

Purify the crude product by distillation or column chromatography.

Parameter Condition Expected Product

Copper(I) Salt CuBr Isopropyl 3-bromobenzoate

Copper(I) Salt CuCl Isopropyl 3-chlorobenzoate

Copper(I) Salt CuCN Isopropyl 3-cyanobenzoate

Temperature 0-5 °C then warming
Halogenated or cyanated

product

Conclusion
Isopropyl 3-aminobenzoate is a readily accessible and highly useful building block in organic

synthesis. The protocols outlined in this document for its synthesis and subsequent

functionalization via N-acylation, diazotization/azo coupling, and Sandmeyer reactions provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b183034?utm_src=pdf-body
https://www.benchchem.com/product/b183034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a foundation for researchers to explore the synthesis of a wide range of novel compounds.

These reactions open avenues for the development of new pharmaceuticals, agrochemicals,

dyes, and materials. The specific reaction conditions for diazotization and Sandmeyer reactions

may require optimization for this particular substrate to achieve high yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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